molecular formula C30H34N4O6S B13401864 N-Fmoc-Nomega-mesitylsulfonyl-D-arginine

N-Fmoc-Nomega-mesitylsulfonyl-D-arginine

Cat. No.: B13401864
M. Wt: 578.7 g/mol
InChI Key: JHMUQIZIPLJEHW-UHFFFAOYSA-N
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Description

Fmoc-Arg(Mts)-OH: is a derivative of the amino acid arginine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the methoxytrityl (Mts) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino and guanidino groups of arginine during the synthesis process .

Properties

IUPAC Name

5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUQIZIPLJEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Mts)-OH typically involves the protection of the arginine molecule’s amino and guanidino groups. The Fmoc group is introduced to protect the amino group, while the Mts group protects the guanidino group. The process generally involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-Arg(Mts)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Arg(Mts)-OH undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions are the deprotected arginine and the desired peptide sequences during SPPS .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Mts)-OH primarily involves its role as a protected amino acid derivative in SPPS. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The Mts

Biological Activity

N-Fmoc-Nomega-mesitylsulfonyl-D-arginine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and immunomodulatory applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of the amino acid arginine, modified at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group and at the side chain with a mesitylsulfonyl moiety. This modification is expected to enhance its stability and bioactivity compared to unmodified arginine derivatives.

Antimicrobial Activity

Research indicates that modifications to arginine can significantly influence antimicrobial properties. A study demonstrated that various D-arginine analogs exhibited differing levels of activity against Gram-negative bacteria such as Klebsiella pneumoniae. Specifically, the replacement of L-arginine with D-arginine at certain positions resulted in a marked decrease in antimicrobial efficacy, highlighting the importance of stereochemistry in biological activity .

Table 1: Antimicrobial Activity of Arginine Derivatives

CompoundMIC (µM)Activity Against K. pneumoniae
Chex1-Arg20 (L-Arg)2Active
D-Arg at Position 750Inactive
Nα-Methylated D-Arg at Position 205Active

These findings suggest that while some modifications can enhance activity, others may lead to a loss of function.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nitric Oxide Synthesis : As an arginine derivative, it may enhance NO production, which plays a critical role in vasodilation and immune response.
  • Antimicrobial Action : The compound's modifications could affect membrane permeability or interaction with microbial targets.
  • Cell Proliferation and Repair : Arginine is known to support tissue repair processes; thus, its derivatives might facilitate recovery from injury or surgery.

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